- Fused pyrimidinone and triazinone derivative as antifungal and/or antiparasitic agent, and method for the preparation thereof, World Intellectual Property Organization, , ,
Cas no 931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde)

931-33-9 structure
Nome do Produto:4-Bromo-1H-pyrrole-2-carbaldehyde
4-Bromo-1H-pyrrole-2-carbaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Bromo-1H-pyrrole-2-carbaldehyde
- 4-Bromo-2-pyrrolecarboxaldehyde
- 1H-Pyrrole-2-carboxaldehyde, 4-bromo-
- 4-bromo-1H-Pyrrole-2-carboxaldehyde
- 4-BROMOPYROLE-2-CARBOXALDEHYDE
- 4-BROMOPYRROLE-2-CARBOXALDEHYDE
- 1H-Pyrrole-2-carboxaldehyde,4-bromo
- 4-bromo-2-formylpyrrole
- 4-bromo-pyrrole-2-carbaldehyde
- RFQYNGQAZZSGFM-UHFFFAOYSA-N
- 4-bromopyrrole-2-carbaldehyde
- BCP05404
- SBB088835
- 4-Bromo-1H-pyrrole-2-carbaldehyde #
- 4-Bromo-1H-pyrrole-2-carboxaldehyde (ACI)
- Pyrrole-2-carboxaldehyde, 4-bromo- (7CI, 8CI)
- AKOS006230227
- SB63883
- DTXSID30344803
- SCHEMBL2362181
- CS-W020675
- MFCD02179586
- DB-079486
- SY031830
- Z1201621650
- PS-3316
- 4-Bromo-1H-pyrrole-2-carbaldehyde, AldrichCPR
- 931-33-9
- EN300-182953
- AQ-405/40279458
-
- MDL: MFCD02179586
- Inchi: 1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H
- Chave InChI: RFQYNGQAZZSGFM-UHFFFAOYSA-N
- SMILES: O=CC1NC=C(Br)C=1
Propriedades Computadas
- Massa Exacta: 172.94800
- Massa monoisotópica: 172.94763g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 8
- Contagem de Ligações Rotativas: 1
- Complexidade: 96.4
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 32.9
- XLogP3: 1.2
Propriedades Experimentais
- PSA: 32.86000
- LogP: 1.58970
4-Bromo-1H-pyrrole-2-carbaldehyde Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302
- Declaração de Advertência: P280-P305+P351+P338
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Inert atmosphere,2-8°C
4-Bromo-1H-pyrrole-2-carbaldehyde Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-1H-pyrrole-2-carbaldehyde Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067429-10g |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 98% | 10g |
¥396.00 | 2024-04-25 | |
eNovation Chemicals LLC | K39302-25g |
4-bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 25g |
$874 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067429-25g |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 98% | 25g |
¥915.00 | 2024-04-25 | |
abcr | AB234458-5 g |
4-Bromo-1H-pyrrole-2-carboxaldehyde; . |
931-33-9 | 5 g |
€133.10 | 2023-07-20 | ||
eNovation Chemicals LLC | D566555-250g |
4-Bromo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 250g |
$3000 | 2023-08-31 | |
abcr | AB234458-10g |
4-Bromo-1H-pyrrole-2-carboxaldehyde; . |
931-33-9 | 10g |
€122.50 | 2025-02-19 | ||
eNovation Chemicals LLC | D519508-1g |
4-BroMo-1H-pyrrole-2-carbaldehyde |
931-33-9 | 97% | 1g |
$380 | 2024-05-24 | |
Apollo Scientific | OR10388-1g |
4-Bromo-1H-pyrrole-2-carboxaldehyde |
931-33-9 | 1g |
£150.00 | 2023-06-14 | ||
TRC | B686860-1g |
4-Bromo-2-pyrrolecarboxaldehyde |
931-33-9 | 1g |
$ 207.00 | 2023-04-18 | ||
Apollo Scientific | OR10388-100mg |
4-Bromo-1H-pyrrole-2-carboxaldehyde |
931-33-9 | 100mg |
£15.00 | 2025-02-19 |
4-Bromo-1H-pyrrole-2-carbaldehyde Método de produção
Método de produção 1
Método de produção 2
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 6.5 h, -78 °C; -78 °C → 0 °C
Referência
- Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of sulphone-based CRTh2 antagonistsEuropean Journal of Medicinal Chemistry, 2016, 113, 102-133,
Método de produção 3
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Dimethyl sulfoxide , Water ; 2 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt
Referência
- Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditionsJournal of Chemical Research, 2014, 38(10), 593-596,
Método de produção 5
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 15 min, 0 °C
Referência
- Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade processRSC Advances, 2021, 11(41), 25624-25627,
Método de produção 6
Método de produção 7
Método de produção 8
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: N-Bromosuccinimide ; 15 min, 0 °C; 0 °C → rt
1.2 Reagents: N-Bromosuccinimide ; 15 min, 0 °C; 0 °C → rt
Referência
- Refined syntheses of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocksJournal of Porphyrins and Phthalocyanines, 2009, 13(10), 1098-1110,
Método de produção 9
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; rt → -70 °C; -70 °C; 1 h, -78 °C
1.2 Reagents: Hexane , Water ; -78 °C → rt
1.3 Solvents: Tetrahydrofuran , Hexane ; 1 h, rt
1.2 Reagents: Hexane , Water ; -78 °C → rt
1.3 Solvents: Tetrahydrofuran , Hexane ; 1 h, rt
Referência
- Preparation of quinazoline derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 10
Método de produção 11
Método de produção 12
Método de produção 13
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Reagents: N-Bromosuccinimide ; 1 h, -78 °C
1.3 Solvents: Hexane , Water ; -78 °C; -78 °C → rt
1.2 Reagents: N-Bromosuccinimide ; 1 h, -78 °C
1.3 Solvents: Hexane , Water ; -78 °C; -78 °C → rt
Referência
- Synthetic chlorins bearing auxochromes at the 3- and 13-positionsJournal of Organic Chemistry, 2006, 71(11), 4092-4102,
Método de produção 14
Método de produção 15
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; rt → -78 °C; 1 h, -78 °C
1.2 Reagents: Hexane , Water ; -78 °C → 0 °C
1.2 Reagents: Hexane , Water ; -78 °C → 0 °C
Referência
- Synthesis of chlorins and phorbines with enhanced red spectral features for use in photodynamic therapy or in solar cells, World Intellectual Property Organization, , ,
Método de produção 16
Método de produção 17
Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; 10 min, -78 °C; 5 h, -78 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; rt
Referência
- Preparation of tambjamines and B-ring functionalized prodiginines as potent antimalarials, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; 10 min, -78 °C; 5 h, -78 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water
1.2 Reagents: Potassium bisulfate Solvents: Water
Referência
- Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent AntimalarialsJournal of Medicinal Chemistry, 2015, 58(18), 7286-7309,
Método de produção 19
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 0 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Referência
- Design, Sustainable Synthesis, and Programmed Reactions of Templated N-Heteroaryl-Fused Vinyl SultamsJournal of Organic Chemistry, 2017, 82(18), 9350-9359,
Método de produção 20
Método de produção 21
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 h, -78 °C
Referência
- Iterative Suzuki-Miyaura Cross-coupling/Bromo-desilylation Reaction Sequences for the Assembly of Chemically Well-defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of ConnectivityChemistry - An Asian Journal, 2020, 15(19), 3059-3081,
4-Bromo-1H-pyrrole-2-carbaldehyde Raw materials
4-Bromo-1H-pyrrole-2-carbaldehyde Preparation Products
4-Bromo-1H-pyrrole-2-carbaldehyde Literatura Relacionada
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:931-33-9)4-Bromo-1H-pyrrole-2-carbaldehyde

Pureza:99%
Quantidade:100g
Preço ($):341.0